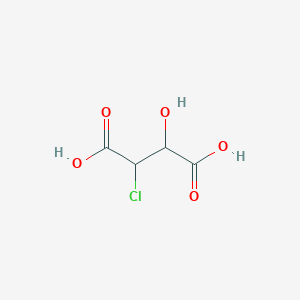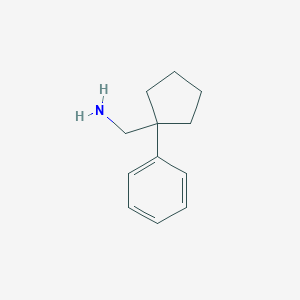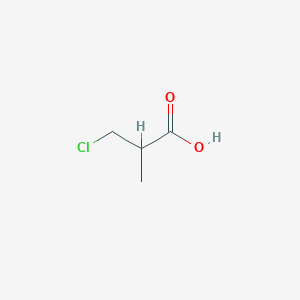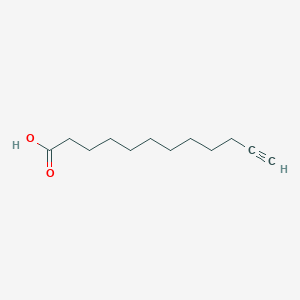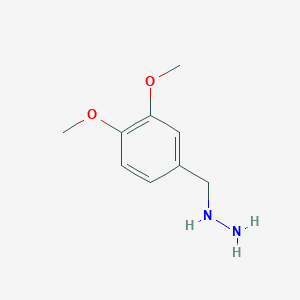
2,15-Hexadecanedione
Übersicht
Beschreibung
2,15-Hexadecanedione is a chemical compound with the molecular formula C16H30O2 . It has an average mass of 254.408 Da and a monoisotopic mass of 254.224579 Da . The compound is also known by its IUPAC name, hexadecane-2,15-dione .
Molecular Structure Analysis
The molecular structure of 2,15-Hexadecanedione consists of a chain of 16 carbon atoms, with two oxygen atoms double-bonded to the second and fifteenth carbon atoms .Physical And Chemical Properties Analysis
2,15-Hexadecanedione has a density of 0.9±0.1 g/cm3, a boiling point of 353.1±15.0 °C at 760 mmHg, and a flash point of 132.5±17.4 °C . It has a molar refractivity of 76.2±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 286.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Precursor in Muscone Synthesis
2,15-Hexadecanedione is used as a precursor in the synthesis of Muscone . Muscone is a macrocyclic musk compound that is widely used in the fragrance industry. The synthesis process involves several steps, including the oxidation of 8-Acetoxy-1,6-octadiene with PdCl2/CuCl/O2 to give 8-acetoxy-6-octen-2-one . This is then followed by hydrolysis and hydrogenation of the ketone to produce 8-hydroxy-2-octanone . The tosylate is then converted into the iodide and bromide . The bromide is converted into the Grignard reagent, and coupled with the iodide by the catalysis of CuI coordinated by 2,2′-bipyridyl to give 2,15-hexadecanedione .
Intermediate in Organic Synthesis
2,15-Hexadecanedione can also serve as an intermediate in various organic synthesis processes . For instance, 1-Acetoxy-2,7-octadiene obtained by the palladium catalyzed dimerization of butadiene in acetic acid was converted to 1-chloro-2,7-octadiene . Coupling of this allylic chloride with iron powder in DMF afforded 1,6,10,15-hexadecatetraene as a main product . Selective oxidation of the terminal double bonds to methyl ketones catalyzed by palladium chloride and cuprous chloride, followed by hydrogenation gave 2,15-hexadecanedione .
Safety And Hazards
Eigenschaften
IUPAC Name |
hexadecane-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHLAYDIMKILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332468 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,15-Hexadecanedione | |
CAS RN |
18650-13-0 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,15-Hexadecanedione in scientific research?
A1: 2,15-Hexadecanedione serves as a crucial precursor in the synthesis of muscone [, , , ]. Muscone is a valuable fragrant compound found naturally in limited quantities, making its synthetic production highly significant.
Q2: What is the molecular formula and weight of 2,15-Hexadecanedione?
A2: The molecular formula of 2,15-Hexadecanedione is C16H30O2. Its molecular weight is 254.41 g/mol.
Q3: Can you describe some of the synthetic routes used to produce 2,15-Hexadecanedione?
A3: Several synthetic methods have been developed for 2,15-Hexadecanedione, including:
- From Butadiene: This approach utilizes butadiene telomers as starting materials, employing palladium-catalyzed oxidation and coupling reactions [, , ].
- From Tetrahydrofolate Coenzyme Model: Biomimetic synthesis utilizes bisbenzimidazolium salts as tetrahydrofolate coenzyme models, reacting them with methyl magnesium iodide [, ].
- From α,ω-diols: Iridium catalysts facilitate the alkylation of acetone with 1,10-decanediol, leading to 2,15-Hexadecanedione [].
- From Tetradecanedioic Acid: This method involves reacting tetradecanedioic acid with chlorosulfoxide followed by a reaction with halogenomethylzinc [].
Q4: What role does palladium play in the synthesis of 2,15-Hexadecanedione from butadiene?
A4: Palladium catalysts, specifically PdCl2/CuCl/O2 systems, are crucial for oxidizing terminal double bonds of butadiene derivatives to methyl ketones, ultimately leading to 2,15-Hexadecanedione [, ].
Q5: What is the significance of the "one-carbon unit transfer reaction" in the context of 2,15-Hexadecanedione synthesis?
A5: Inspired by the natural process of one-carbon unit transfer by the tetrahydrofolate coenzyme, researchers have developed a biomimetic synthesis of 2,15-Hexadecanedione using bisbenzimidazolium salts as tetrahydrofolate coenzyme models [, ].
Q6: How is 2,15-Hexadecanedione converted to muscone?
A6: 2,15-Hexadecanedione undergoes an intramolecular aldol condensation to form a cyclic ketone. Subsequent catalytic hydrogenation of this intermediate yields the final product, muscone [, ].
Q7: What is the role of titanium tetrachloride (TiCl4) in the synthesis of muscone from 2,15-Hexadecanedione?
A7: TiCl4, combined with tertiary amines, acts as a catalyst in the intramolecular ring-closing aldol condensation of 2,15-Hexadecanedione, a crucial step in the synthesis of dehydro-muscone, which is subsequently hydrogenated to yield muscone [].
Q8: Has 2,15-Hexadecanedione been identified in any natural sources?
A8: Yes, 2,15-Hexadecanedione has been identified as a component of the volatile oil extracted from the blossom of Incarvillea younghusbandii Sprague [].
Q9: Are there any spectroscopic data available to confirm the structure of 2,15-Hexadecanedione?
A9: Yes, the structure of 2,15-Hexadecanedione has been confirmed using spectroscopic techniques such as 1H NMR and IR spectroscopy [, ].
Q10: What is the significance of the E/Z isomerism in dehydro-muscone synthesis?
A10: The stereoselectivity of the ring-closing aldol condensation reaction is important, as it determines the ratio of E/Z isomers in the dehydro-muscone product. Optimizing reaction conditions to favor the desired isomer is crucial for efficient muscone synthesis [].
Q11: What are some potential advantages of using α,ω-diols as alkylating agents in the synthesis of 2,15-Hexadecanedione?
A11: Using α,ω-diols, such as 1,10-decanediol, offers a direct route to 2,15-Hexadecanedione, simplifying the synthesis and potentially improving the overall yield [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



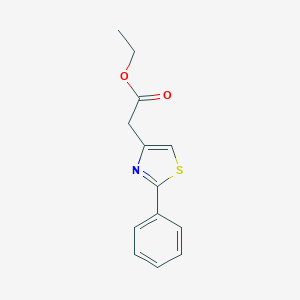
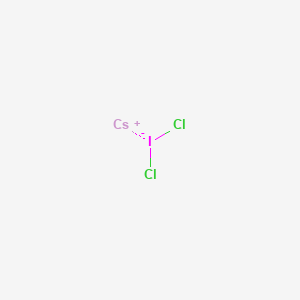
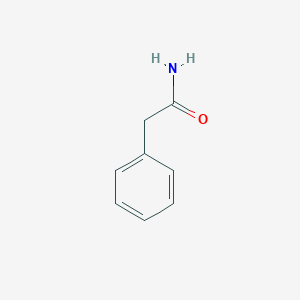
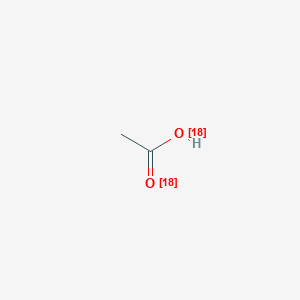
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
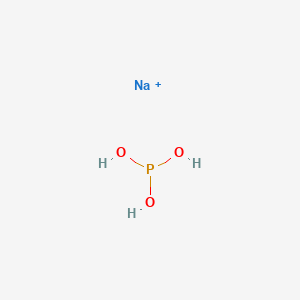
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
